Cas no 678549-66-1 (2-(2-bromo-6-ethoxy-4-formylphenoxy)acetic acid)

2-(2-bromo-6-ethoxy-4-formylphenoxy)acetic acid 化学的及び物理的性質
名前と識別子
-
- (2-bromo-6-ethoxy-4-formylphenoxy)acetic acid
- 2-(2-bromo-6-ethoxy-4-formylphenoxy)acetic acid
- DCB54966
- EN300-227994
- BBL037974
- 2-bromo-6-ethoxy-4-formylphenoxyacetic acid
- Oprea1_815314
- AKOS000111458
- STK188005
- CS-0117496
- 678549-66-1
- Oprea1_439240
- G19815
- MFCD02256599
- Z57349118
-
- MDL: MFCD02256599
- インチ: InChI=1S/C11H11BrO5/c1-2-16-9-4-7(5-13)3-8(12)11(9)17-6-10(14)15/h3-5H,2,6H2,1H3,(H,14,15)
- InChIKey: VHXPOMCAVDRYDS-UHFFFAOYSA-N
- ほほえんだ: CCOC1=C(C(=CC(=C1)C=O)Br)OCC(=O)O
計算された属性
- せいみつぶんしりょう: 301.97899Da
- どういたいしつりょう: 301.97899Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 271
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 72.8Ų
2-(2-bromo-6-ethoxy-4-formylphenoxy)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB498073-1g |
(2-Bromo-6-ethoxy-4-formylphenoxy)acetic acid; . |
678549-66-1 | 1g |
€388.00 | 2024-08-02 | ||
Enamine | EN300-227994-0.1g |
2-(2-bromo-6-ethoxy-4-formylphenoxy)acetic acid |
678549-66-1 | 95% | 0.1g |
$78.0 | 2024-06-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1188136-2.5g |
(2-Bromo-6-ethoxy-4-formylphenoxy)acetic acid |
678549-66-1 | 98% | 2.5g |
¥17035.00 | 2024-05-04 | |
Enamine | EN300-227994-1.0g |
2-(2-bromo-6-ethoxy-4-formylphenoxy)acetic acid |
678549-66-1 | 95% | 1.0g |
$223.0 | 2024-06-20 | |
Enamine | EN300-227994-0.5g |
2-(2-bromo-6-ethoxy-4-formylphenoxy)acetic acid |
678549-66-1 | 95% | 0.5g |
$173.0 | 2024-06-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1188136-100mg |
(2-Bromo-6-ethoxy-4-formylphenoxy)acetic acid |
678549-66-1 | 98% | 100mg |
¥2894.00 | 2024-05-04 | |
Enamine | EN300-227994-5g |
2-(2-bromo-6-ethoxy-4-formylphenoxy)acetic acid |
678549-66-1 | 95% | 5g |
$628.0 | 2023-09-15 | |
Aaron | AR00JL0G-100mg |
(2-bromo-6-ethoxy-4-formylphenoxy)acetic acid |
678549-66-1 | 95% | 100mg |
$133.00 | 2025-03-10 | |
1PlusChem | 1P00JKS4-1g |
(2-bromo-6-ethoxy-4-formylphenoxy)acetic acid |
678549-66-1 | 95% | 1g |
$328.00 | 2024-04-22 | |
1PlusChem | 1P00JKS4-5g |
(2-bromo-6-ethoxy-4-formylphenoxy)acetic acid |
678549-66-1 | 95% | 5g |
$839.00 | 2024-04-22 |
2-(2-bromo-6-ethoxy-4-formylphenoxy)acetic acid 関連文献
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
2-(2-bromo-6-ethoxy-4-formylphenoxy)acetic acidに関する追加情報
Introduction to 2-(2-Bromo-6-Ethoxy-4-Formylphenoxy)Acetic Acid (CAS No. 678549-66-1)
2-(2-Bromo-6-Ethoxy-4-Formylphenoxy)acetic acid (CAS No. 678549-66-1) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound is characterized by its complex molecular structure, which includes a bromo substituent, an ethoxy group, and a formyl group, all attached to a phenoxyacetic acid backbone. The combination of these functional groups endows the molecule with a range of chemical and biological properties that make it an intriguing candidate for various applications.
The chemical formula of 2-(2-Bromo-6-Ethoxy-4-Formylphenoxy)acetic acid is C11H11BrO4. Its molecular weight is 273.10 g/mol, and it exists as a white crystalline solid at room temperature. The compound's solubility in water is limited, but it is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). These solubility properties are crucial for its use in various experimental setups and formulations.
In recent years, 2-(2-Bromo-6-Ethoxy-4-Formylphenoxy)acetic acid has been the subject of extensive research due to its potential therapeutic applications. One of the key areas of interest is its role in the development of novel anticancer agents. Studies have shown that this compound exhibits selective cytotoxicity against certain cancer cell lines, particularly those derived from breast and colon cancers. The mechanism of action appears to involve the inhibition of specific enzymes involved in cell proliferation and survival pathways.
Beyond its anticancer properties, 2-(2-Bromo-6-Ethoxy-4-Formylphenoxy)acetic acid has also been explored for its potential as an anti-inflammatory agent. In vitro studies have demonstrated that the compound can effectively reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that it may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of 2-(2-Bromo-6-Ethoxy-4-Formylphenoxy)acetic acid involves several steps, including the formation of the brominated phenoxy intermediate and subsequent acetylation. The process requires careful control of reaction conditions to ensure high yields and purity. Recent advancements in synthetic methods have led to more efficient and environmentally friendly routes for producing this compound, making it more accessible for large-scale research and development.
In addition to its direct therapeutic applications, 2-(2-Bromo-6-Ethoxy-4-Formylphenoxy)acetic acid serves as a valuable building block for the synthesis of more complex molecules. Its reactive formyl group can be readily modified through various chemical transformations, allowing researchers to explore a wide range of derivatives with enhanced biological activities. This versatility makes it an attractive starting material for drug discovery programs aimed at developing new treatments for various diseases.
The safety profile of 2-(2-Bromo-6-Ethoxy-4-Formylphenoxy)acetic acid has been extensively evaluated in preclinical studies. Toxicity assessments have shown that the compound is generally well-tolerated at therapeutic concentrations, with no significant adverse effects observed in animal models. However, as with any new chemical entity, further studies are necessary to fully understand its long-term safety and potential side effects in humans.
In conclusion, 2-(2-Bromo-6-Ethoxy-4-Formylphenoxy)acetic acid (CAS No. 678549-66-1) is a promising compound with a diverse range of potential applications in medicine and chemical research. Its unique structural features and biological activities make it a valuable tool for advancing our understanding of disease mechanisms and developing new therapeutic strategies. As research continues to uncover new insights into this compound's properties and applications, it is likely to play an increasingly important role in the fields of medicinal chemistry and pharmaceutical science.
678549-66-1 (2-(2-bromo-6-ethoxy-4-formylphenoxy)acetic acid) 関連製品
- 91170-76-2(Benzenesulfinic acid, 4-acetyl-)
- 1414029-55-2(Methyl 1-tert-butyl-2-Methyl-1,3-benzodiazole-5-carboxylate)
- 459426-22-3(Biotin-PEG4-NHS ester)
- 1211588-96-3(5-Bromo-2-iodo-1-(phenylsulfonyl)-1h-pyrrolo2,3-bpyridine)
- 2034503-53-0(5-fluoro-2-methoxy-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide)
- 134-47-4(AMI-1 free acid)
- 4664-45-3(5-(4-methylbenzyl)-2-furoic Acid)
- 1250392-59-6(ethyl(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methylamine)
- 1126824-74-5(8-Bromo-[1,2,4]triazolo[4,3-A]pyridine)
- 2361871-78-3(1-Prop-2-enoyl-N-(2-pyrazin-2-ylethyl)piperidine-4-carboxamide)
